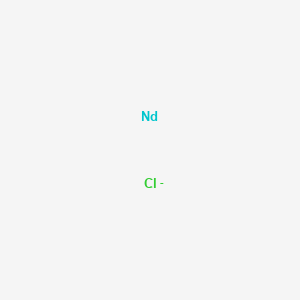
Neodymium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium chloride, also known as neodymium trichloride, is a chemical compound composed of neodymium and chlorine with the formula NdCl₃. This anhydrous compound is a mauve-colored solid that rapidly absorbs water on exposure to air, forming a purple-colored hexahydrate, NdCl₃·6H₂O. Neodymium chloride is produced from minerals such as monazite and bastnäsite using a complex multistage extraction process .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Reduction with Ammonium Chloride or Fluoride: Neodymium chloride is commonly produced by heating neodymium oxide with ammonium chloride or ammonium fluoride and hydrofluoric acid or with alkali or alkaline earth metals in a vacuum or argon atmosphere at 300–400°C.
Types of Reactions:
Oxidation: Neodymium chloride can undergo oxidation reactions.
Reduction: Neodymium chloride can be reduced to neodymium metal by heating with calcium.
Substitution: Neodymium chloride reacts with hydrogen sulfide at about 1100°C to produce neodymium sulfide (Nd₂S₃) and hydrochloric acid.
Common Reagents and Conditions:
Hydrogen Chloride or Chlorine: Used in the direct reaction method to produce neodymium chloride from neodymium metal.
Ammonium Chloride or Fluoride: Used in the reduction method to produce neodymium chloride from neodymium oxide.
Major Products Formed:
Neodymium Oxochloride (NdOCl): Formed by heating neodymium chloride with water vapor or silica.
Neodymium Sulfide (Nd₂S₃): Formed by reacting neodymium chloride with hydrogen sulfide.
Scientific Research Applications
Neodymium chloride has several important applications in scientific research:
Mechanism of Action
The mechanism by which neodymium chloride exerts its effects involves its ability to form complexes with various molecules. In fluorescent labeling, neodymium chloride binds to organic molecules, allowing them to be visualized under specific lighting conditions. In catalysis, neodymium chloride facilitates chemical reactions by stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
Neodymium chloride can be compared with other neodymium halides and compounds:
Neodymium Bromide (NdBr₃): Similar in structure and properties but contains bromine instead of chlorine.
Neodymium Iodide (NdI₃): Contains iodine and has different solubility and reactivity properties compared to neodymium chloride.
Neodymium Oxide (Nd₂O₃): An oxide form of neodymium with different applications and properties.
Uniqueness: Neodymium chloride is unique due to its ability to form hydrates and its extensive use in producing neodymium metal and neodymium-based lasers and optical fibers .
Properties
CAS No. |
40603-46-1 |
|---|---|
Molecular Formula |
ClNd- |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
neodymium;chloride |
InChI |
InChI=1S/ClH.Nd/h1H;/p-1 |
InChI Key |
QCSSEFFOJNLINN-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)


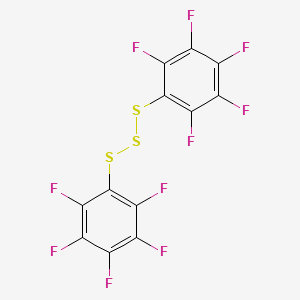
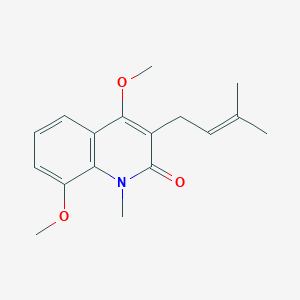
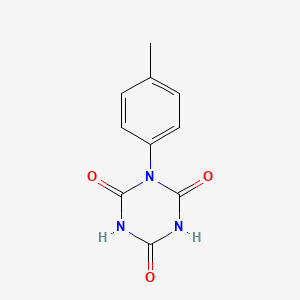
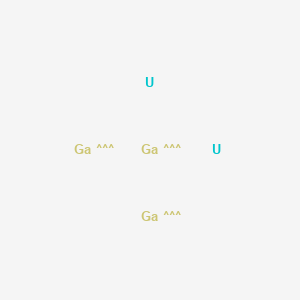
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

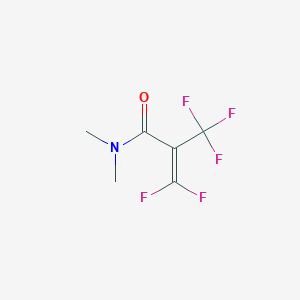
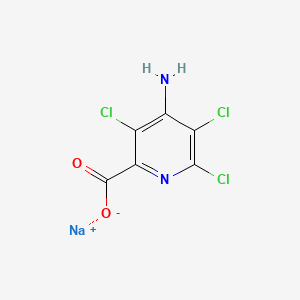
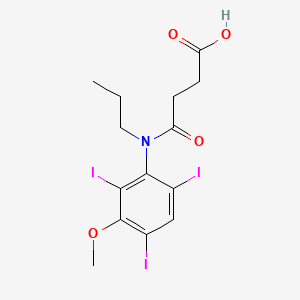
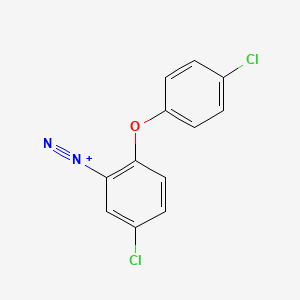
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
